molecular formula C14H13F2N B13091801 2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanamine CAS No. 1416438-90-8

2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanamine

Katalognummer: B13091801
CAS-Nummer: 1416438-90-8
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: COXIAAUYQGHBRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine is an organic compound that features a biphenyl structure with two fluorine atoms substituted at the 3’ and 4’ positions and an ethanamine group attached to the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization, distillation, or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Wirkmechanismus

The mechanism of action of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3’,4’-Difluoro-[1,1’-biphenyl]-2-amine: This compound is structurally similar but lacks the ethanamine group.

    4,4’-Difluorobiphenyl: Another similar compound with fluorine atoms at the 4 and 4’ positions.

    2,4-Difluorobiphenyl: A compound with fluorine atoms at the 2 and 4 positions.

Uniqueness

2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine is unique due to the specific positioning of the fluorine atoms and the presence of the ethanamine group

Eigenschaften

CAS-Nummer

1416438-90-8

Molekularformel

C14H13F2N

Molekulargewicht

233.26 g/mol

IUPAC-Name

2-[2-(3,4-difluorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H13F2N/c15-13-6-5-11(9-14(13)16)12-4-2-1-3-10(12)7-8-17/h1-6,9H,7-8,17H2

InChI-Schlüssel

COXIAAUYQGHBRZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CCN)C2=CC(=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.